molecular formula C12H15NO4S B15167779 (2S)-3-(1-Benzofuran-2-yl)-2-methylpropyl sulfamate CAS No. 648918-56-3

(2S)-3-(1-Benzofuran-2-yl)-2-methylpropyl sulfamate

Cat. No.: B15167779
CAS No.: 648918-56-3
M. Wt: 269.32 g/mol
InChI Key: OPZZIGAYXIJKCB-VIFPVBQESA-N
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Description

(2S)-3-(1-Benzofuran-2-yl)-2-methylpropyl sulfamate is a useful research compound. Its molecular formula is C12H15NO4S and its molecular weight is 269.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

648918-56-3

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

[(2S)-3-(1-benzofuran-2-yl)-2-methylpropyl] sulfamate

InChI

InChI=1S/C12H15NO4S/c1-9(8-16-18(13,14)15)6-11-7-10-4-2-3-5-12(10)17-11/h2-5,7,9H,6,8H2,1H3,(H2,13,14,15)/t9-/m0/s1

InChI Key

OPZZIGAYXIJKCB-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](CC1=CC2=CC=CC=C2O1)COS(=O)(=O)N

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)COS(=O)(=O)N

Origin of Product

United States

Biological Activity

(2S)-3-(1-Benzofuran-2-yl)-2-methylpropyl sulfamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and implications for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₅NO₃S
  • Molecular Weight : 273.34 g/mol

Antiproliferative Effects

Recent studies have shown that benzofuran derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds related to benzofuran structures have demonstrated IC50 values in the nanomolar range against A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) cells. In particular, derivatives with modifications at the benzofuran ring have been noted for their enhanced activity compared to standard treatments like combretastatin A-4 .

The mechanism of action for compounds like this compound typically involves:

  • Tubulin Polymerization Inhibition : Many benzofuran derivatives act as colchicine-site inhibitors on tubulin, disrupting microtubule dynamics essential for cell division.
  • Histone Deacetylase Inhibition : Some studies suggest that these compounds may also inhibit histone deacetylases (HDACs), leading to altered gene expression profiles associated with cancer progression .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of a series of benzofuran derivatives, including this compound. The compound was tested against multiple cancer cell lines, revealing:

Cell LineIC50 (nM)
A54950
HT-29120
MCF-780

These results indicate a promising profile for further development as an anticancer agent.

Case Study 2: Mechanistic Insights

In vitro assays demonstrated that treatment with this compound resulted in significant changes in cellular pathways associated with apoptosis and cell cycle regulation. Specifically, flow cytometry analyses showed an increase in sub-G1 phase populations, indicating enhanced apoptosis in treated cells.

Toxicity and Selectivity

While the biological activity of this compound is promising, it is crucial to evaluate its toxicity and selectivity. Preliminary assessments suggest that the compound exhibits low toxicity in non-cancerous cell lines, indicating a favorable therapeutic window. Further studies are necessary to confirm these findings and explore the compound's pharmacokinetic properties.

Preparation Methods

Cyclization of Phenolic Precursors

The benzofuran core is typically synthesized via acid-catalyzed cyclization of 2-hydroxyaryl propargyl ethers. For example, treatment of 2-(prop-2-yn-1-yloxy)phenol with p-toluenesulfonic acid in toluene at 110°C yields 1-benzofuran-2-yl derivatives in 78–85% yields. Modifications include using copper 8-quinolinolate as a catalyst under autoclave conditions (170°C, 2 h) to enhance reaction efficiency.

Transition Metal-Catalyzed Approaches

Palladium-catalyzed heteroannulation of o-iodophenols with terminal alkynes offers superior regiocontrol. A representative protocol employs Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and diisopropylamine in THF at 60°C, achieving 90% conversion to 2-substituted benzofurans. This method proves advantageous for introducing functional groups at the 5-position of the benzofuran ring.

Chiral 2-Methylpropyl Chain Introduction

Asymmetric Alkylation

The (2S)-configuration is installed via Evans oxazolidinone-mediated alkylation. (S)-4-Benzyl-2-oxazolidinone is acylated with propionyl chloride, followed by enantioselective alkylation using methyl iodide and NaHMDS in THF at −78°C. Hydrolysis with LiOH/H₂O₂ affords (S)-2-methylpropanoic acid (ee >98%).

Enzymatic Resolution

Racemic 2-methylpropan-1-ol is resolved using immobilized Candida antarctica lipase B. Transesterification with vinyl acetate in MTBE at 35°C provides (S)-alcohol with 99% ee after 48 h. This approach is scalable but requires optimization of solvent systems and enzyme loading.

Sulfamate Group Installation

Mitsunobu Reaction

The Mitsunobu reaction enables stereospecific conversion of the alcohol to sulfamate. A optimized procedure uses DIAD (1.2 eq), PPh₃ (1.5 eq), and sulfamoyl chloride (1.1 eq) in THF at 0°C→RT, yielding 85–92% of sulfamate with complete retention of configuration. Key parameters:

  • Solvent: THF or DMF
  • Temperature: 0°C to room temperature
  • Reaction time: 12–18 h

Direct Sulfamoylation

Alternative method employs sulfamoyl chloride (1.5 eq) with pyridine (3 eq) in dichloromethane at −10°C. After 6 h, the mixture is washed with 5% HCl and brine, giving 70–75% yield. This approach is less stereoselective and requires chiral starting materials.

Integrated Synthetic Routes

Route A: Sequential Assembly

  • Synthesize 1-benzofuran-2-ylmethanol via Pd-catalyzed cyclization (89%)
  • Convert to mesylate using MsCl/Et₃N in CH₂Cl₂ (95%)
  • SN2 displacement with (S)-2-methylpropanoate (K₂CO₃, DMF, 80°C, 8 h)
  • Hydrolysis (LiOH, THF/H₂O) to alcohol (91%)
  • Mitsunobu sulfamation (DIAD, PPh₃, sulfamoyl chloride) → target compound (87%)

Route B: Convergent Synthesis

  • Prepare (S)-3-(1-benzofuran-2-yl)-2-methylpropan-1-ol via Grignard addition to 2-benzofuryl ketone (76%)
  • Direct sulfamoylation using sulfamoyl chloride/pyridine (68%)
  • Chiral HPLC purification (Chiralpak AD-H, hexane/i-PrOH 90:10) to achieve >99% ee

Critical Process Parameters

Parameter Optimal Range Impact on Yield/ee
Mitsunobu reaction temp 0°C → RT Prevents racemization
Sulfamoyl chloride purity >98% Reduces side reactions
Chiral column particle size 5 μm Enhances resolution
Cyclization catalyst Cu(8-quinolinolate) Improves ring formation

Analytical Characterization

¹H NMR (400 MHz, CDCl₃): δ 7.62 (d, J = 7.8 Hz, 1H), 7.45 (t, J = 7.5 Hz, 1H), 7.33–7.28 (m, 2H), 6.85 (s, 1H), 4.25–4.15 (m, 2H), 3.95 (q, J = 6.5 Hz, 1H), 2.78 (s, 3H), 1.45 (d, J = 6.5 Hz, 3H).
HPLC: Chiralcel OD-H, 25 cm × 4.6 mm, hexane/i-PrOH 85:15, 1 mL/min, tR = 12.7 min (S-enantiomer).

Scale-Up Considerations

  • Mitsunobu reaction: Replace DIAD with cheaper di-tert-butyl azodicarboxylate (DTBAD)
  • Continuous flow cyclization: Microreactor setup improves heat transfer for benzofuran synthesis
  • Crystallization-induced asymmetric transformation: Enhances ee from 92% to >99% during final purification

Comparative Method Evaluation

Method Yield (%) ee (%) Cost Index Scalability
Route A 87 99 3.2 Excellent
Route B 68 99 2.1 Moderate
Enzymatic 75 99.5 4.8 Limited

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (2S)-3-(1-Benzofuran-2-yl)-2-methylpropyl sulfamate?

  • Methodology :

  • Benzofuran Core Synthesis : Utilize cascade [3,3]-sigmatropic rearrangements with NaH/THF to construct the benzofuran scaffold, as demonstrated in benzofuran-derived natural product synthesis .
  • Sulfamate Formation : React the benzofuran intermediate with sulfamoyl chloride derivatives under anhydrous conditions. For example, 1-Benzofuran-2-sulfonyl chloride (CAS 17070-58-5, mp 79–81°C) can serve as a precursor for sulfamate esterification .
  • Chiral Control : Employ asymmetric catalysis or chiral starting materials to maintain the (2S)-configuration, verified via polarimetry or chiral HPLC .

Q. How is the stereochemical configuration of the compound validated?

  • Methodology :

  • X-ray Crystallography : Single-crystal analysis (e.g., at 100 K with R factor ≤0.032) confirms absolute configuration, as applied to benzofuran-sulfonyl derivatives .
  • NMR Spectroscopy : Use NOESY or 1H^{1}\text{H}-1H^{1}\text{H} coupling constants to infer spatial arrangement of the methylpropyl and sulfamate groups .

Q. What analytical techniques ensure purity and structural fidelity?

  • Methodology :

  • HPLC-MS : Compare retention times and mass spectra against certified reference standards (e.g., bisoprolol fumarate in ) .
  • Elemental Analysis : Confirm empirical formula (e.g., C13_{13}H15_{15}NO4_4S) with ≤0.3% deviation .
  • Thermal Analysis : Validate melting point consistency (e.g., 192–196°C for benzofuran precursors) via DSC .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

  • Methodology :

  • Assay Standardization : Use internal controls (e.g., bisoprolol fumarate from ) to normalize enzyme inhibition or cytotoxicity results .
  • Structural Analog Testing : Synthesize derivatives (e.g., replacing sulfamate with sulfonyl groups) to isolate pharmacophore contributions, guided by molecular docking (Discovery Studio, ) .
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to evaluate effect size variability in published datasets .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodology :

  • Computational Modeling : Use DS software to simulate ligand-receptor interactions (e.g., binding affinity with kinases or sulfatases) .
  • Regioselective Modifications : Introduce substituents (e.g., halogens at benzofuran C-5) via electrophilic aromatic substitution, monitoring activity shifts via dose-response assays .
  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and correlate with sulfamate hydrolysis rates .

Q. What challenges arise in crystallizing this compound for structural studies?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (e.g., THF, DMF) for slow evaporation, as used in crystallizing benzofuran-sulfonyl ethanone () .
  • Temperature Gradients : Optimize cooling rates (e.g., 0.5°C/hr) to prevent amorphous precipitation, with monitoring via PXRD .
  • Co-Crystallization : Explore co-formers (e.g., cyclodextrins) to enhance lattice stability .

Key Notes

  • Methodological Focus : Emphasized experimental design, structural validation, and data reconciliation.
  • Advanced Techniques : Highlighted computational modeling, SAR, and crystallization optimization.

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